molecular formula C16H23NO2S B5585988 2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol

2-methyl-4-[3-(4-thiomorpholinylcarbonyl)phenyl]-2-butanol

Cat. No. B5585988
M. Wt: 293.4 g/mol
InChI Key: TZTBAKCGBSNNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis approaches for compounds with complex structures often involve multi-step reactions, including ring-closing metathesis, radical cyclization, and multicomponent reactions. For instance, α,ω-(Phenylseleno) carbonyl compounds undergo sequential ring-closing metathesis and radical cyclization to afford bicyclic products (Clive & Cheng, 2001). Similarly, the synthesis of 2-phenylquinolines via the reaction of aniline, benzylamine, alcohols, and CCl4 catalyzed by FeCl3·6H2O showcases a multicomponent reaction strategy (Khusnutdinov et al., 2016).

Molecular Structure Analysis

The structural analysis of similar compounds involves spectroscopic techniques and single-crystal X-ray diffraction. For example, butyrate derivatives and 1,3-dioxane derivatives were characterized to reveal their crystal structures, demonstrating the utility of these methods in understanding compound geometries (Jebas et al., 2013).

Chemical Reactions and Properties

Compounds with structures similar to the compound participate in a variety of chemical reactions, leading to diverse products. For example, enantioselective synthesis methods allow for the creation of 2-substituted thiomorpholin-3-ones, showcasing the compound's versatility in chemical synthesis (Franceschini et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding a compound's behavior in different conditions. Studies on phenyl derivatives of butanol isomers provide insights into supramolecular structures and how molecular dynamics and intermolecular interactions influence physical properties (Grelska et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for predicting how a compound will react under various chemical conditions. The synthesis and characterization of a conjugated heteroacene, for example, highlight the stability and potential application in organic semiconductor devices, shedding light on the chemical properties of similarly structured compounds (Zhang et al., 2011).

properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c1-16(2,19)7-6-13-4-3-5-14(12-13)15(18)17-8-10-20-11-9-17/h3-5,12,19H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTBAKCGBSNNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCSCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.